molecular formula C15H21N3O3 B12263786 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine

2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine

Cat. No.: B12263786
M. Wt: 291.35 g/mol
InChI Key: LWHXJTSRSFIBKC-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine is a complex organic compound that features both morpholine and pyridine functional groups. These groups are known for their versatility in chemical reactions and their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Pyridine Group: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Coupling of the Two Moieties: The final step involves coupling the morpholine and pyridine groups through a carbonyl linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions may target the carbonyl group.

    Substitution: Both the morpholine and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a morpholine N-oxide, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in protein binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine
  • 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine
  • 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)ethyl]morpholine

Uniqueness

The uniqueness of 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine lies in its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications where these properties are advantageous.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

morpholin-4-yl-[4-(pyridin-2-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C15H21N3O3/c19-15(18-6-8-20-9-7-18)14-12-17(5-10-21-14)11-13-3-1-2-4-16-13/h1-4,14H,5-12H2

InChI Key

LWHXJTSRSFIBKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=N3

Origin of Product

United States

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